2-(4-chloro-2-methylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(4-chloro-2-methylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with sulfonamide and trione functionalities. Its molecular framework includes a 4-chloro-2-methylphenyl group at position 2 and a propenyl (allyl) substituent at position 2.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-10-19-15-6-4-5-7-16(15)24(22,23)20(17(19)21)14-9-8-13(18)11-12(14)2/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWADUSUVJWACPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Propenyl vs.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., K261-2248 ) exhibit higher melting points and crystallinity, whereas aliphatic groups improve solubility .
Physicochemical Properties
Solubility and Bioavailability
- Target Compound : Predicted low water solubility due to the hydrophobic 4-chloro-2-methylphenyl group. The propenyl moiety may marginally improve solubility in organic solvents .
- K261-2248 : Higher logP values (estimated ~4.5) due to dual aromatic substituents, suggesting poor aqueous solubility but enhanced membrane permeability.
- Methoxy-Substituted Analog : The 4-methoxyphenyl group increases polarity, yielding a bioavailability score of ~0.55 (similar to values reported in ), which is favorable for drug development .
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